

The Toxicological Profile of Dibenzyl Disulfide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological data for dibenzyl disulfide and related compounds. It is intended for informational purposes for a scientific audience and should not be used for clinical or regulatory decision-making without consulting primary literature and expert advice. Much of the available data is based on structurally similar compounds, and this is clearly indicated throughout the document.

Executive Summary

Dibenzyl disulfide is an organic disulfide compound with limited available toxicological data. This guide synthesizes the current knowledge, drawing from safety data sheets (SDS), studies on structurally related aromatic disulfides, and general toxicological principles. The primary hazards identified are skin and eye irritation, and the potential for skin sensitization. There is a significant lack of quantitative data for acute, sub-chronic, and chronic toxicity, as well as for carcinogenicity and reproductive and developmental effects directly pertaining to dibenzyl disulfide. In the absence of direct data, a read-across approach from compounds such as dibenzyl sulfide and diphenyl disulfide is utilized to provide a preliminary assessment of its toxicological profile. Mechanistic insights from related organic disulfides suggest a potential for the generation of reactive oxygen species, although one study indicated this is minimal for dibenzyl disulfide itself.

Chemical and Physical Properties



Property	Value	Reference
Chemical Name	Dibenzyl disulfide	
CAS Number	150-60-7	
Molecular Formula	C14H14S2	
Molecular Weight	246.4 g/mol	
Appearance	White to faintly beige crystalline solid	[1]
Odor	Strong, offensive	[1]
Melting Point	69-72 °C	
Solubility	Insoluble in water	[2]

Toxicological Data Acute Toxicity

There is a lack of definitive quantitative acute toxicity data for dibenzyl disulfide. Most safety data sheets report "no data available" for oral, dermal, and inhalation LD50 values[3].



Endpoint	Species	Route	Value	Classificati on	Reference
LD50 (Dibenzyl disulfide)	-	Oral	No data available	Not classifiable	[3]
LD50 (Dibenzyl disulfide)	-	Dermal	No data available	Not classifiable	[3]
LC50 (Dibenzyl disulfide)	-	Inhalation	No data available	Not classifiable	[3]
LD50 (Dibenzyl sulfide - analogue)	Rat	Oral	> 2000 mg/kg	Not classified	[2]
LD50 (Diphenyl disulfide - analogue)	Rat (female)	Oral	> 300-2000 mg/kg	-	

Skin and Eye Irritation and Sensitization

Dibenzyl disulfide is reported to be a mild skin and eye irritant in rabbits. It is also classified as a skin sensitizer, with the potential to cause an allergic skin reaction upon contact[1][3].

Endpoint	Species	Result	Reference
Skin Irritation	Rabbit	Mild irritant	
Eye Irritation	Rabbit	Mild irritant	
Skin Sensitization	-	May cause an allergic skin reaction	[1][3]



Repeated Dose Toxicity

No dedicated repeated dose toxicity studies for dibenzyl disulfide were identified. For the related compound, diphenyl disulfide, a repeated-dose oral study in rats noted effects on the liver and kidneys at a dose of 30 mg/kg/day.

Genotoxicity

There is no available data on the genotoxicity of dibenzyl disulfide. It is not classified as a mutagen[3].

Carcinogenicity

No carcinogenicity bioassays for dibenzyl disulfide were found. It is not listed as a carcinogen by IARC, NTP, or OSHA.

Reproductive and Developmental Toxicity

Direct studies on the reproductive and developmental toxicity of dibenzyl disulfide are not available[3]. For the analogue diphenyl disulfide, no adverse effects on reproductive or developmental parameters were observed at doses up to 30 mg/kg/day.

Neurotoxicity

Specific neurotoxicity studies on dibenzyl disulfide have not been identified.

Mechanistic Insights

The toxicological mechanisms of many organic disulfides are linked to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress[4]. However, one in vitro study on aromatic disulfides found that dibenzyl disulfide had little to no capacity for generating 'active oxygen' species compared to other tested compounds like diphenyl disulfide[5]. This suggests that dibenzyl disulfide may have a lower potential for inducing oxidative stress-related toxicity.

A related compound, dibenzyl trisulfide, has been shown to inhibit the JAK/STAT3 and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are involved in cell proliferation and metastasis[6][7]. Another organic disulfide, diallyl disulfide, has been reported to modulate



several signaling pathways, including NF-κB, p53/p21, and PI3K/Akt/mTOR, which are crucial in inflammation, cell cycle control, and apoptosis[8]. While these findings are for related compounds, they suggest potential areas for future investigation into the mechanisms of action of dibenzyl disulfide.



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Figure 1: General proposed mechanism of toxicity for some organic disulfides.

Experimental Protocols

Detailed methodologies for key toxicological assays are outlined below, based on internationally recognized OECD guidelines. These protocols provide a framework for any future toxicological evaluation of dibenzyl disulfide.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

- Principle: A stepwise procedure with the use of a limited number of animals per step to classify a substance into a toxicity class based on the observed mortality.
- Test Animals: Typically, young adult female rats are used.
- Procedure: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). A small group of animals (e.g., 3) is dosed with the test substance.
 The outcome (mortality or survival) determines the next step:
 - If mortality occurs, the test is repeated with a lower dose.
 - If no mortality occurs, the test is repeated with a higher dose.

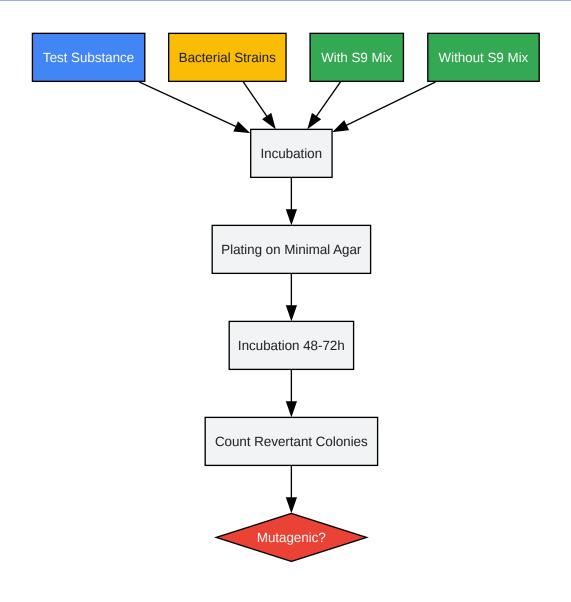


• Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study[9].

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

- Principle: This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The test substance is evaluated for its ability to cause reverse mutations, restoring the bacteria's ability to grow on an amino acid-deficient medium.
- Methodology:
 - Strains: A set of bacterial tester strains is selected to detect different types of mutations (frameshift and base-pair substitutions).
 - Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
 - Exposure: The test substance is incubated with the bacterial strains at various concentrations.
 - Plating: The treated bacteria are plated on a minimal agar medium.
 - Incubation and Scoring: Plates are incubated for 48-72 hours, and the number of revertant colonies is counted.
- Interpretation: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies compared to the negative control.





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Figure 2: General workflow for the Ames Test (OECD 471).

In Vitro Mammalian Chromosomal Aberration Test - OECD 473

- Principle: This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.
- Cell Systems: Established cell lines (e.g., Chinese Hamster Ovary CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.
- Procedure:



- Cell cultures are exposed to the test substance at a minimum of three concentrations, with and without metabolic activation (S9).
- Cells are treated for a short (e.g., 3-6 hours) or continuous (e.g., 24 hours) period.
- Following exposure, cells are treated with a metaphase-arresting agent (e.g., colcemid).
- Cells are harvested, fixed, and stained.
- Metaphase chromosomes are analyzed microscopically for structural aberrations (e.g., breaks, gaps, exchanges).
- Interpretation: A substance is considered clastogenic if it induces a statistically significant, dose-dependent increase in the number of cells with chromosomal aberrations.

Two-Generation Reproductive Toxicity Study - OECD 416

- Principle: This study provides information on the effects of a test substance on male and female reproductive performance and on the growth and development of the offspring over two generations.
- Test Animals: Typically rats are used.
- Procedure:
 - Parental (F0) Generation: Young adult male and female animals are administered the test substance at three dose levels plus a control. Dosing continues through a pre-mating period, mating, gestation, and lactation.
 - First Filial (F1) Generation: Offspring are selected from the F0 generation to become the parents of the F2 generation. They are administered the test substance from weaning through maturity, mating, gestation, and lactation.
 - Second Filial (F2) Generation: The F2 offspring are observed until weaning.
- Endpoints Evaluated:



- Parental: Clinical observations, body weight, food consumption, mating and fertility indices, gestation length, parturition, and organ weights and histopathology of reproductive organs.
- Offspring: Viability, body weight, sex ratio, clinical signs, and developmental landmarks (e.g., anogenital distance, age at sexual maturation).
- Interpretation: The study aims to determine the No-Observed-Adverse-Effect Level (NOAEL) for parental, reproductive, and offspring toxicity[10].

Data Gaps and Future Directions

The toxicological profile of dibenzyl disulfide is largely incomplete. There is a critical need for robust, guideline-compliant studies to determine its potential hazards. Future research should prioritize:

- Acute Toxicity: Determination of oral, dermal, and inhalation LD50/LC50 values.
- Repeated Dose Toxicity: A 28-day or 90-day repeated dose study to identify target organs and establish a NOAEL.
- Genotoxicity: A standard battery of in vitro (Ames test, chromosomal aberration) and in vivo (e.g., micronucleus test) assays.
- Reproductive and Developmental Toxicity: A two-generation reproductive toxicity study and a prenatal developmental toxicity study.
- Carcinogenicity: A long-term carcinogenicity bioassay if warranted by the results of genotoxicity and repeated dose toxicity studies.
- Toxicokinetics: Studies on the absorption, distribution, metabolism, and excretion (ADME) of dibenzyl disulfide.

A thorough understanding of these endpoints is essential for a comprehensive risk assessment and for ensuring the safe handling and use of this compound in research and industrial settings.



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